molecular formula C17H40BrNO6P2 B15251245 N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate

N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate

Cat. No.: B15251245
M. Wt: 496.4 g/mol
InChI Key: CZMMGWOODIQYMY-UHFFFAOYSA-M
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Description

N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate is a quaternary ammonium compound. It is known for its role as a phase transfer catalyst in organic synthesis reactions. This compound is characterized by its ionic nature, with quaternary ammonium salt groups, namely methyl and tributyl groups, bound to ammonium ions with bromide ions as coordinating ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate can be achieved through the reaction of methylated tributylamine and hydrogen bromide. The methylated tributylamine is first reacted with hydrogen bromide in a suitable solvent to form the desired compound and hydrogen bromide acid. After the reaction, the product may be extracted and purified by appropriate methods .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound is known to participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized quaternary ammonium compounds, while reduction reactions produce reduced derivatives .

Scientific Research Applications

N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases), thereby enhancing the reaction rate and yield. The compound interacts with molecular targets and pathways involved in the reaction, promoting efficient catalysis .

Comparison with Similar Compounds

Similar Compounds

  • Methyltributylammonium bromide
  • Tributylmethylammonium bromide
  • Methyl tri-n-butylammonium bromide

Uniqueness

N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate stands out due to its specific structure and properties, which make it highly effective as a phase transfer catalyst. Its unique combination of quaternary ammonium salt groups and bromide ions contributes to its superior performance in facilitating reactions between different phases .

Properties

Molecular Formula

C17H40BrNO6P2

Molecular Weight

496.4 g/mol

IUPAC Name

[bromo(dimethoxyphosphoryl)methyl]-methoxyphosphinate;tributyl(methyl)azanium

InChI

InChI=1S/C13H30N.C4H11BrO6P2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-9-12(6,7)4(5)13(8,10-2)11-3/h5-13H2,1-4H3;4H,1-3H3,(H,6,7)/q+1;/p-1

InChI Key

CZMMGWOODIQYMY-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.COP(=O)(C(P(=O)(OC)OC)Br)[O-]

Origin of Product

United States

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